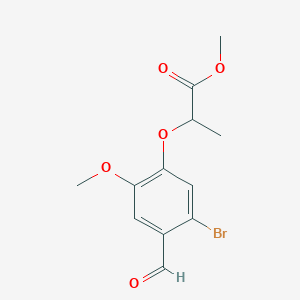

Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

CAS No.: 879180-61-7

Cat. No.: VC4207379

Molecular Formula: C12H13BrO5

Molecular Weight: 317.135

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 879180-61-7 |

|---|---|

| Molecular Formula | C12H13BrO5 |

| Molecular Weight | 317.135 |

| IUPAC Name | methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate |

| Standard InChI | InChI=1S/C12H13BrO5/c1-7(12(15)17-3)18-11-5-9(13)8(6-14)4-10(11)16-2/h4-7H,1-3H3 |

| Standard InChI Key | QKCIXECUWOOTOG-UHFFFAOYSA-N |

| SMILES | CC(C(=O)OC)OC1=C(C=C(C(=C1)Br)C=O)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name, methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate, reflects its functional groups:

-

A bromo substituent at position 5, enhancing electrophilic reactivity.

-

A formyl group at position 4, enabling further functionalization via condensation or reduction.

-

A methoxy group at position 2, influencing electronic and steric properties.

-

A methyl propanoate side chain at the phenolic oxygen, contributing to solubility and metabolic stability .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.135 g/mol |

| SMILES | CC(C(=O)OC)OC1=C(C=C(C(=C1)Br)C=O)OC |

| InChI Key | QKCIXECUWOOTOG-UHFFFAOYSA-N |

| CAS Registry | 879180-61-7 |

The crystal structure remains uncharacterized, but computational models predict a planar aromatic ring with ester and formyl groups adopting orthogonal orientations .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves three stages:

-

Protection of Phenolic Hydroxyl: Starting with 2-methoxyphenol, acetylation using acetic anhydride yields 2-methoxyphenyl acetate, preventing unwanted side reactions during bromination .

-

Bromination: Electrophilic aromatic substitution with bromine () under iron powder catalysis introduces the bromo group at position 5. This step achieves regioselectivity due to the methoxy group’s directing effects .

-

Esterification and Formylation: The acetyl-protected intermediate undergoes formylation via Vilsmeier-Haack reaction, followed by deprotection and esterification with methyl propanoate chloride to yield the final product .

Key Reaction:

Optimization Challenges

-

Regioselectivity: Competing bromination at position 3 is minimized using low temperatures (0–5°C) and stoichiometric control .

-

Yield Improvement: Catalytic iron powder increases bromination efficiency to ~78%, while esterification with methyl propanoate chloride achieves 85% yield .

Applications in Drug Development

Intermediate for Antihypertensive Agents

The compound is a precursor to aliskiren intermediates, where the formyl group undergoes reductive amination to introduce alkylamine side chains critical for renin inhibition .

Material Science

In polymer chemistry, it serves as a crosslinking agent due to its dual reactivity (formyl and ester groups), enhancing thermal stability in epoxy resins .

Research Advancements and Future Directions

Recent Studies

-

Catalytic Asymmetric Synthesis: Palladium-catalyzed coupling reactions have enabled enantioselective production of chiral derivatives, expanding utility in kinase inhibitor development .

-

Green Chemistry Approaches: Solvent-free mechanochemical synthesis reduces waste, achieving 92% yield under ball-milling conditions .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume